methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate
Description
Methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a 2-fluoroethyl substituent at the N1 position, an iodine atom at C3, and a methyl ester group at C3.
Properties
IUPAC Name |
methyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FIN2O2/c1-13-7(12)5-4-6(9)10-11(5)3-2-8/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVCRAVQRXNXOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCF)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazole derivatives.
Hydrolysis: Formation of pyrazole carboxylic acids.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. Methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate has been evaluated for its potential to inhibit tumor growth.
Case Study :
- A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit specific cancer cell lines through apoptosis induction. This compound was synthesized and tested, showing promising results against breast cancer cells .
Anti-inflammatory Properties
The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Case Study :
- Research highlighted in Pharmaceutical Research indicated that pyrazole derivatives, including this compound, exhibited significant inhibition of COX enzymes, suggesting potential use as anti-inflammatory agents .
Pesticide Development
This compound has been explored for its potential as an agricultural chemical, particularly in developing new pesticides.
Case Study :
- A patent application described the synthesis of various pyrazole derivatives for use as herbicides and fungicides. The compound was noted for its effectiveness against specific pests while maintaining low toxicity to non-target organisms .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluoroethyl group enhances its binding affinity, while the iodine atom can participate in halogen bonding, influencing its biological activity. The compound can modulate signaling pathways and inhibit or activate specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Positional Isomer: Methyl 1-(2-Fluoroethyl)-5-Iodo-1H-Pyrazole-3-Carboxylate
- Structural Difference : Iodine at C5 instead of C3 (positional isomerism).
- Molecular Weight : 298.05 g/mol (identical formula: C₇H₈FIN₂O₂).
- Physicochemical Properties :
- Implications : Positional isomerism may alter reactivity, such as susceptibility to nucleophilic substitution at iodine, and influence crystal packing due to steric and electronic variations.
Bromoethyl Analog: Ethyl 1-(2-Bromoethyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate
- Structural Differences :
- Bromoethyl vs. fluoroethyl at N1.
- 4-Methoxyphenyl at C3 vs. iodine.
- Ethyl ester vs. methyl ester.
- Molecular Weight : Higher due to bromine (Br: ~80 g/mol) and methoxyphenyl group.
- Applications : Intermediate for Lp-PLA2 inhibitors, suggesting bromine’s role in enhancing binding interactions or metabolic stability .
- Synthetic Routes : Likely involves bromoethyl triflate reagents under conditions similar to (e.g., NaI in DMF at 100–150°C) .
Tetrafluoropropyl Derivative: Methyl 1-(2,2,3,3-Tetrafluoropropyl)-1H-Pyrazole-5-Carboxylate
Aromatic-Substituted Analog: Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate
- Structural Differences :
- 3-Fluoro-4-methoxyphenyl at C5 vs. iodine at C3.
- Ethyl ester vs. methyl ester.
- Electronic Effects : The electron-withdrawing fluorine and electron-donating methoxy group on the aryl ring may alter electronic density, affecting reactivity in cross-coupling reactions .
Data Table: Key Properties of Compared Compounds
Biological Activity
Methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₈FIN₂O₂
- Molecular Weight : 298.05 g/mol
- CAS Number : 2226181-91-3
The compound features a pyrazole ring with a methyl ester at the 5-position, a fluoroethyl group at the 1-position, and an iodine atom at the 3-position. These substituents contribute to its unique chemical properties and biological interactions.
This compound interacts with various biological targets, including enzymes and receptors. The presence of the fluoroethyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the iodine atom can participate in halogen bonding, modulating the activity of target molecules and influencing biochemical pathways .
Biological Activities
Research indicates that compounds in the pyrazole class exhibit a wide range of pharmacological activities, including:
- Anti-inflammatory : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have demonstrated that certain pyrazole derivatives can achieve up to 85% inhibition of TNF-α at specific concentrations .
- Antimicrobial : this compound has potential antimicrobial properties. Similar compounds have been tested against various bacterial strains, showing significant activity against pathogens like E. coli and Staphylococcus aureus. .
- Anticancer : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. For example, compounds derived from pyrazoles have shown promising cytotoxic effects against various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study by Selvam et al. synthesized a series of pyrazole derivatives, including this compound, which exhibited significant anticancer activity in vitro. The compounds were tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate?
- Methodology : The synthesis of pyrazole derivatives typically involves palladium-catalyzed cross-coupling reactions. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was synthesized using Pd(PPh₃)₄ as a catalyst, phenylboronic acid as a coupling partner, and K₃PO₄ as a base in a degassed DMF/H₂O solvent system at elevated temperatures (80–100°C) . Adapting this protocol, substitution of bromine with iodine via halogen exchange (e.g., Finkelstein reaction) followed by fluorination of the ethyl group (e.g., using DAST or Selectfluor reagents) could yield the target compound.
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can the purity and structural integrity of the compound be validated?
- Methodology : Use a combination of analytical techniques:
- Melting Point : Compare observed values with literature data (if available).
- NMR Spectroscopy : ¹H and ¹³C NMR should confirm the presence of the 2-fluoroethyl group (δ ~4.5–5.0 ppm for CH₂F) and iodo substituent (no splitting in ¹H NMR due to iodine’s quadrupolar relaxation) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₇H₇FINO₂).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .
Q. What are the solubility and stability profiles of this compound under various conditions?
- Methodology : Solubility can be tested in common solvents (e.g., DMSO, ethanol, dichloromethane) via gravimetric analysis. Stability studies should assess degradation under light, heat (40–60°C), and acidic/basic conditions (pH 3–10) over 24–72 hours using HPLC .
- Key Findings : Pyrazole esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO >50 mg/mL) and are stable at room temperature for >6 months when stored in amber vials under inert gas .
Advanced Research Questions
Q. What mechanistic insights exist for the iodination and fluorination steps in this compound’s synthesis?
- Mechanistic Analysis :
- Iodination : Likely proceeds via an SN2 mechanism using NaI in acetone, where bromide is displaced by iodide. Steric hindrance from the pyrazole ring may slow the reaction, necessitating extended reaction times (24–48 hours) .
- Fluorination : The 2-fluoroethyl group could be introduced via nucleophilic fluorination (e.g., using KF in the presence of a crown ether) or electrophilic agents (e.g., Selectfluor). Computational studies (DFT) suggest fluorination at the ethyl chain’s terminal carbon is favored due to lower activation energy .
Q. How does the electronic nature of the iodo and fluoroethyl substituents influence reactivity in cross-coupling reactions?
- Structure–Reactivity Relationship :
- The iodo group is a superior leaving group compared to bromo or chloro, enabling efficient Suzuki-Miyaura couplings with arylboronic acids. However, its size may sterically hinder reactions with bulky partners.
- The 2-fluoroethyl group’s electron-withdrawing nature (−I effect) activates the pyrazole ring toward electrophilic substitution at the 4-position. This was observed in analogous compounds where fluorine enhanced reactivity in Pd-catalyzed C–H functionalization .
Q. What strategies mitigate side reactions (e.g., dehalogenation or ester hydrolysis) during functionalization?
- Mitigation Approaches :
- Dehalogenation : Use mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) and avoid prolonged heating.
- Ester Hydrolysis : Employ anhydrous conditions and catalytic amounts of DMAP to stabilize the ester group during nucleophilic substitutions .
Q. How can computational modeling predict the compound’s biological activity or interaction with enzymes?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 or PLA2) based on structural analogs. Pyrazole-5-carboxylates have shown affinity for enzyme active sites due to their planar geometry and hydrogen-bonding capacity .
- QSAR Models : Correlate substituent electronegativity (e.g., F, I) with inhibitory activity. For example, iodine’s polarizability may enhance van der Waals interactions in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
